molecular formula C18H21N3O5S B4171393 methyl 4-({N-[(dimethylamino)sulfonyl]-N-phenylglycyl}amino)benzoate

methyl 4-({N-[(dimethylamino)sulfonyl]-N-phenylglycyl}amino)benzoate

Cat. No.: B4171393
M. Wt: 391.4 g/mol
InChI Key: NZVKJKKIFZGWGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-({N-[(dimethylamino)sulfonyl]-N-phenylglycyl}amino)benzoate, also known as DAPT, is a small molecule inhibitor that has been extensively used in scientific research. It was first synthesized in 2000 by Wong and colleagues and has since been used in various studies to investigate the role of Notch signaling in various biological processes.

Mechanism of Action

Methyl 4-({N-[(dimethylamino)sulfonyl]-N-phenylglycyl}amino)benzoate inhibits the γ-secretase complex, which is responsible for the cleavage of the Notch receptor. The Notch receptor is a transmembrane protein that plays a critical role in cell fate determination, proliferation, and differentiation. The cleavage of the Notch receptor by the γ-secretase complex releases the intracellular domain of the receptor, which translocates to the nucleus and activates gene expression. This compound blocks this process by inhibiting the cleavage of the Notch receptor, thereby blocking Notch signaling.
Biochemical and Physiological Effects:
This compound has been shown to affect various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of Notch signaling by this compound has been shown to induce apoptosis in various cancer cell lines, including breast cancer, leukemia, and melanoma. This compound has also been shown to affect the differentiation of various cell types, including neural stem cells, osteoblasts, and adipocytes. In addition, this compound has been shown to affect the proliferation of various cell types, including T cells and endothelial cells.

Advantages and Limitations for Lab Experiments

Methyl 4-({N-[(dimethylamino)sulfonyl]-N-phenylglycyl}amino)benzoate has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has high potency and specificity for the γ-secretase complex, making it an ideal tool for investigating the role of Notch signaling in various biological processes. However, this compound also has some limitations. It is not a selective inhibitor and can affect other pathways that are dependent on the γ-secretase complex. In addition, this compound has a short half-life, which can limit its effectiveness in certain experiments.

Future Directions

There are several future directions for the use of methyl 4-({N-[(dimethylamino)sulfonyl]-N-phenylglycyl}amino)benzoate in scientific research. One potential direction is the investigation of the role of Notch signaling in stem cell differentiation and regeneration. This compound has been shown to affect the differentiation of various cell types, including neural stem cells and osteoblasts, and may have potential applications in tissue engineering and regenerative medicine. Another potential direction is the investigation of the role of Notch signaling in cancer stem cells. This compound has been shown to induce apoptosis in various cancer cell lines, including breast cancer, leukemia, and melanoma, and may have potential applications in cancer therapy. Finally, the development of more selective inhibitors of the γ-secretase complex may overcome some of the limitations of this compound and provide more specific tools for investigating the role of Notch signaling in various biological processes.

Scientific Research Applications

Methyl 4-({N-[(dimethylamino)sulfonyl]-N-phenylglycyl}amino)benzoate has been extensively used in scientific research to investigate the role of Notch signaling in various biological processes. Notch signaling is a highly conserved pathway that plays a critical role in cell fate determination, proliferation, and differentiation. This compound inhibits the γ-secretase complex, which is responsible for the cleavage of the Notch receptor, thereby blocking Notch signaling. This inhibition has been shown to affect various cellular processes, including cell proliferation, differentiation, and apoptosis.

Properties

IUPAC Name

methyl 4-[[2-[N-(dimethylsulfamoyl)anilino]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O5S/c1-20(2)27(24,25)21(16-7-5-4-6-8-16)13-17(22)19-15-11-9-14(10-12-15)18(23)26-3/h4-12H,13H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZVKJKKIFZGWGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N(CC(=O)NC1=CC=C(C=C1)C(=O)OC)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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